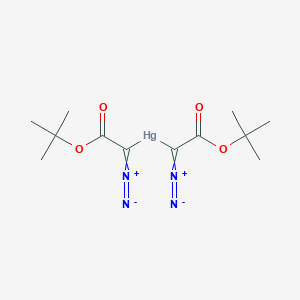
Pactamycate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pactamycate is a structurally unique compound derived from the soil bacterium Streptomyces pactum. It is closely related to pactamycin, a well-known antitumor antibiotic. This compound exhibits potent antimicrobial, antitumor, antiviral, and antiprotozoal activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The total synthesis of pactamycate involves a series of stereocontrolled condensations starting with L-threonine as a chiron. The key intermediate is a cyclopentenone harboring a spirocyclic oxazoline. Systematic functionalizations lead to the final product . The reactions are typically conducted in flame-dried glassware under an argon atmosphere to exclude moisture .
Industrial Production Methods
Streptomyces pactum followed by extraction and purification steps. The complexity of its structure suggests that large-scale chemical synthesis may be challenging and costly.
Analyse Chemischer Reaktionen
Types of Reactions
Pactamycate undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include cerium ammonium molybdate, iodine, and potassium permanganate for visualization in thin-layer chromatography . Solvents are typically dried using standard techniques to ensure anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific functionalizations and modifications introduced during the synthesis. For example, the removal of the 6-methylsalicylyl moiety results in de-6-MSA-pactamycate .
Wissenschaftliche Forschungsanwendungen
Pactamycate has a wide range of scientific research applications:
Chemistry: Used as a molecular probe for studying ribosomal function.
Biology: Investigated for its antimicrobial and antiprotozoal activities.
Medicine: Explored for its potential as an antitumor and antiviral agent.
Wirkmechanismus
Pactamycate exerts its effects by inhibiting protein synthesis. It targets the 30S ribosomal subunit, preventing the formation of functional ribosomes and thereby inhibiting cell growth . This mechanism is similar to that of pactamycin, making it a valuable tool for studying ribosomal function and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pactamycin: Closely related to pactamycate, with similar biological activities.
De-6-MSA-pactamycin: Lacks the 6-methylsalicylyl moiety.
De-6-MSA-pactamycate: Another congener of this compound, also lacking the 6-methylsalicylyl moiety.
Uniqueness
This compound is unique due to its complex structure and broad-spectrum biological activities. Its ability to inhibit protein synthesis makes it a valuable compound for scientific research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
23754-55-4 |
|---|---|
Molekularformel |
C26H31N3O8 |
Molekulargewicht |
513.5 g/mol |
IUPAC-Name |
[(4R,5S,6R,7R,8R,9S)-7-(3-acetylanilino)-6-amino-8,9-dihydroxy-4,9-dimethyl-2-oxo-3-oxa-1-azaspiro[4.4]nonan-8-yl]methyl 2-hydroxy-6-methylbenzoate |
InChI |
InChI=1S/C26H31N3O8/c1-13-7-5-10-18(31)19(13)22(32)36-12-25(35)21(28-17-9-6-8-16(11-17)14(2)30)20(27)26(24(25,4)34)15(3)37-23(33)29-26/h5-11,15,20-21,28,31,34-35H,12,27H2,1-4H3,(H,29,33)/t15-,20-,21-,24-,25+,26-/m1/s1 |
InChI-Schlüssel |
GRYVVIDCTCRLJM-BXSXBJHJSA-N |
Isomerische SMILES |
C[C@@H]1[C@]2([C@@H]([C@H]([C@]([C@@]2(C)O)(COC(=O)C3=C(C=CC=C3O)C)O)NC4=CC=CC(=C4)C(=O)C)N)NC(=O)O1 |
Kanonische SMILES |
CC1C2(C(C(C(C2(C)O)(COC(=O)C3=C(C=CC=C3O)C)O)NC4=CC=CC(=C4)C(=O)C)N)NC(=O)O1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



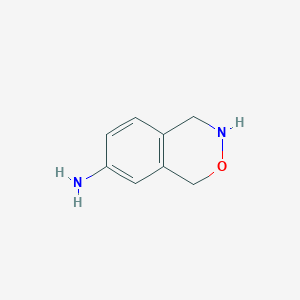

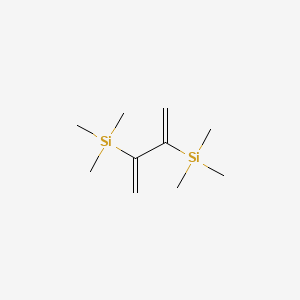
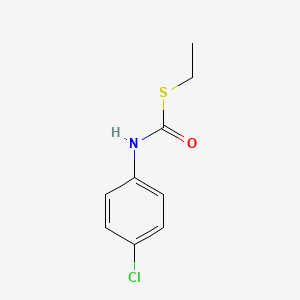

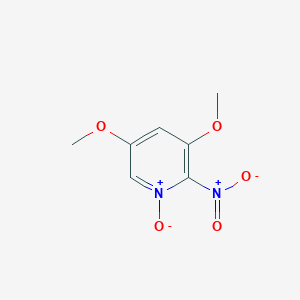
![2-[Methoxy(diphenyl)methyl]-1h-indole](/img/structure/B14705985.png)
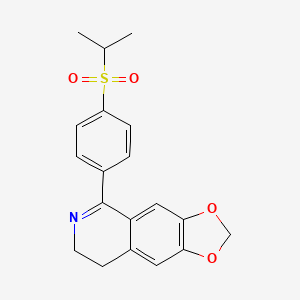


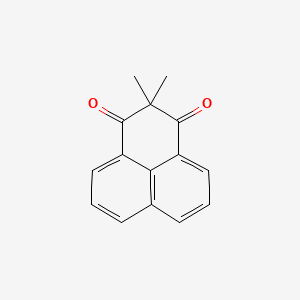
![Methyl 5-chloro-2-(2-{[(4-chlorophenyl)methyl]amino}-2-oxoethoxy)benzoate](/img/structure/B14706010.png)
